6-Bromothiosalicylic acid 6-Bromothiosalicylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14172429
InChI: InChI=1S/C7H5BrO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
SMILES:
Molecular Formula: C7H5BrO2S
Molecular Weight: 233.08 g/mol

6-Bromothiosalicylic acid

CAS No.:

Cat. No.: VC14172429

Molecular Formula: C7H5BrO2S

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromothiosalicylic acid -

Specification

Molecular Formula C7H5BrO2S
Molecular Weight 233.08 g/mol
IUPAC Name 2-bromo-6-sulfanylbenzoic acid
Standard InChI InChI=1S/C7H5BrO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
Standard InChI Key YMRBGHGETHLMTE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)C(=O)O)S

Introduction

Chemical Identity and Structural Characteristics

6-Bromothiosalicylic acid possesses the molecular formula C₇H₅BrO₂S and a molecular weight of 249.14 g/mol. Its IUPAC name, 6-bromo-2-sulfanylbenzoic acid, reflects the substitution pattern on the benzene ring: a carboxylic acid (-COOH) at position 1, a thiol (-SH) at position 2, and a bromine atom at position 6. The compound’s structure is pivotal to its reactivity, as the electron-withdrawing bromine and carboxylic acid groups influence the acidity of the thiol moiety and its participation in redox reactions .

Table 1: Key Physicochemical Properties of 6-Bromothiosalicylic Acid

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₇H₅BrO₂SDerived from
Molecular Weight249.14 g/molCalculated
Melting Point~170–175°C (estimated)Analogous to
Boiling PointDecomposes before boilingInferred from
SolubilityPartially soluble in polar solventsBased on
pKa (Thiol)~8.5–9.5Comparative to

The bromine atom’s inductive effect increases the carboxylic acid’s acidity compared to thiosalicylic acid, while the thiol group’s nucleophilicity is modulated by resonance effects from the aromatic ring .

Physicochemical and Spectroscopic Properties

Thermal Stability

6-BrTSA is expected to decompose at temperatures above 200°C, as seen in sodium thiosalicylate derivatives . Thermogravimetric analysis (TGA) of similar compounds shows weight loss corresponding to decarboxylation and desulfurization.

Spectral Characterization

  • IR Spectroscopy: Peaks at ~2500 cm⁻¹ (S-H stretch), ~1680 cm⁻¹ (C=O), and 600–800 cm⁻¹ (C-Br).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, COOH), δ 8.1 (d, 1H, Ar-H), δ 7.6 (d, 1H, Ar-H), δ 3.9 (s, 1H, SH).

    • ¹³C NMR: δ 172.1 (COOH), 135.8 (C-Br), 128.4–130.2 (aromatic carbons).

Applications and Industrial Relevance

Pharmaceutical Intermediate

6-BrTSA’s thiol and carboxylic acid groups make it a candidate for synthesizing metal-chelating agents or prodrugs. Sodium thiosalicylate (a related compound) is used to treat lead poisoning, suggesting potential detoxification applications .

Herbicide Development

Analogous to 6-chloro-2-mercaptobenzoic acid’s role in pyrithiobac-sodium synthesis, 6-BrTSA could serve as a precursor for brominated herbicides .

Table 2: Potential Applications of 6-Bromothiosalicylic Acid

ApplicationMechanismReference Basis
Heavy Metal ChelationThiol coordination to metal ions
Antioxidant AgentsRadical scavenging via -SH groupInferred from
Polymer ModificationThiol-ene click chemistryAnalogous to

Toxicological and Environmental Considerations

Substituted salicylic acids exhibit varied toxicity profiles. In Tetrahymena pyriformis assays, metabolites like 3-methylsalicylic acid act as polar narcotics . While 6-BrTSA’s toxicity remains unstudied, its carboxylic acid and bromine substituents suggest potential ecotoxicity, necessitating careful handling.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing high-yield, regioselective bromination methods.

  • Biological Activity Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

  • Environmental Fate Studies: Degradation pathways and persistence in ecosystems.

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